molecular formula C20H12F6O8 B15164928 2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid CAS No. 194225-24-6

2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid

Cat. No.: B15164928
CAS No.: 194225-24-6
M. Wt: 494.3 g/mol
InChI Key: HEOFGIMWSYMXPQ-UHFFFAOYSA-N
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Description

2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid is a complex organic compound characterized by the presence of two trifluoromethylbenzoyl groups attached to a butanedioic acid backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid typically involves the esterification of butanedioic acid with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles like amines or thiols replace the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid is unique due to the presence of two trifluoromethylbenzoyl groups, which impart distinct chemical properties compared to similar compounds. These properties include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

194225-24-6

Molecular Formula

C20H12F6O8

Molecular Weight

494.3 g/mol

IUPAC Name

2,3-bis[[4-(trifluoromethyl)benzoyl]oxy]butanedioic acid

InChI

InChI=1S/C20H12F6O8/c21-19(22,23)11-5-1-9(2-6-11)17(31)33-13(15(27)28)14(16(29)30)34-18(32)10-3-7-12(8-4-10)20(24,25)26/h1-8,13-14H,(H,27,28)(H,29,30)

InChI Key

HEOFGIMWSYMXPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O)C(F)(F)F

Origin of Product

United States

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